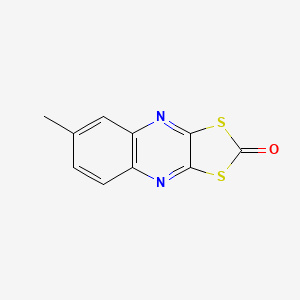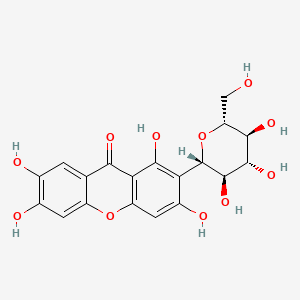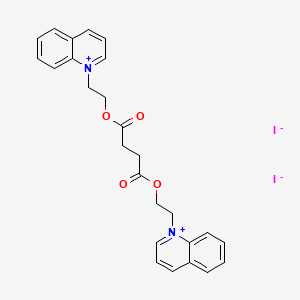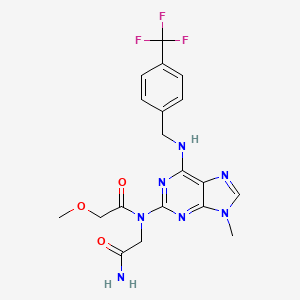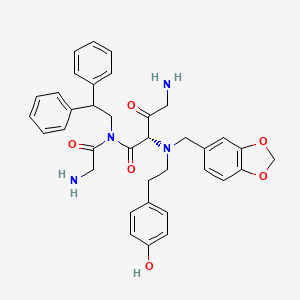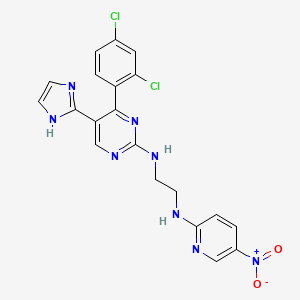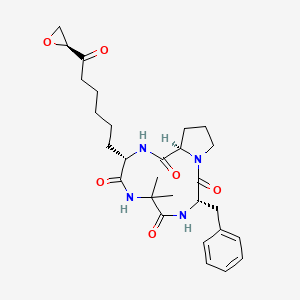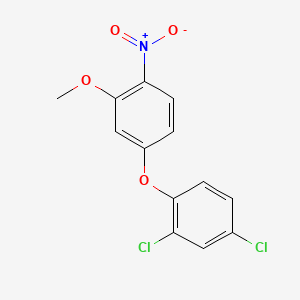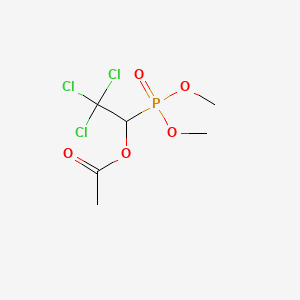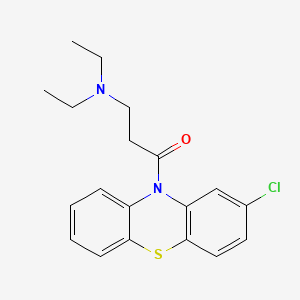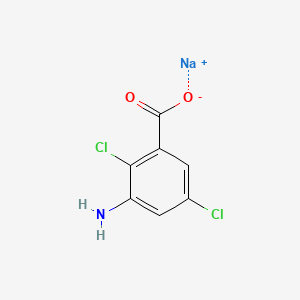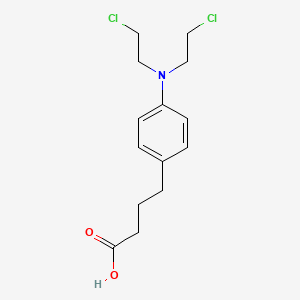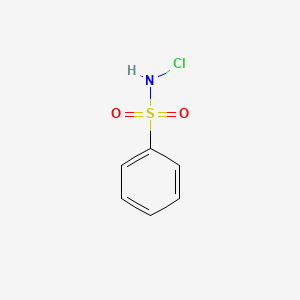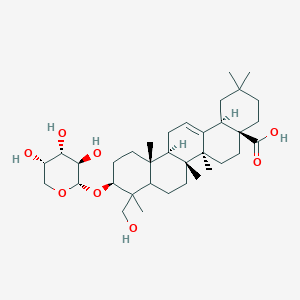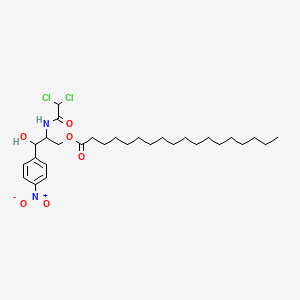
Chloramphenicol stearate
説明
Chloramphenicol stearate is a derivative of Chloramphenicol, a broad-spectrum antibiotic . It contains a total of 85 bonds, including 39 non-H bonds, 10 multiple bonds, 23 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ester, 1 aliphatic secondary amide, 1 aromatic nitro group, 1 hydroxyl group, and 1 secondary alcohol .
Synthesis Analysis
The synthesis of Chloramphenicol, a kind of amphenicol antibiotic with broad-spectrum antibacterial activity, is challenging due to its stereochemistry. A four-step chemoenzymatic strategy has been designed, including a biocatalytic step mediated by L-threonine transaldolase from Pseudomonas sp. (PsLTTA) to convert 4-nitrobenzaldehyde to (2 S ,3 R )-2-amino-3-hydroxy-3- (4-nitrophenyl)propanoic acid followed by a three-step chemical reaction to obtain chloramphenicol .
Molecular Structure Analysis
The Chloramphenicol stearate molecule has a molecular formula of CHClNO, an average mass of 589.591 Da, and a monoisotopic mass of 588.273315 Da . The structure properties of Chloramphenicol were investigated computationally by density functional theory (DFT) .
Chemical Reactions Analysis
The main reaction methods of Chloramphenicol include the addition-elimination reaction, hydrogen abstract reaction, hydroxyl radical addition, and bond-breaking processes. The nitro-elimination reaction is the most likely reaction in the first step of the degradation of Chloramphenicol .
Physical And Chemical Properties Analysis
Chloramphenicol stearate has a density of 1.2±0.1 g/cm 3, a boiling point of 708.6±60.0 °C at 760 mmHg, a vapour pressure of 0.0±2.4 mmHg at 25°C, an enthalpy of vaporization of 108.8±3.0 kJ/mol, and a flash point of 382.3±32.9 °C .
科学的研究の応用
1. Biotransformation Mechanisms and Microbial Interactions
- Summary of Application: This research focuses on the biotransformation mechanisms and microbial interactions of Chloramphenicol in the environment. Microbes play a vital role in the decomposition of Chloramphenicol in the environment, and the biotransformation processes are especially dependent on synergistic interactions and metabolite exchanges among microbes .
- Methods of Application: The comprehensive Chloramphenicol biotransformation pathway, key metabolic enzymes, and interspecies interactions in an activated sludge-enriched consortium were elucidated using integrated multi-omics and cultivation-based approaches .
- Results or Outcomes: The initial biotransformation steps were the oxidization at the C 1 -OH and C 3 -OH groups, the isomerization at C 2, and the acetylation at C 3 -OH of Chloramphenicol . Synergistic interactions between Sphingomonas sp. and Caballeronia sp. or Cupriavidus sp. significantly promoted Chloramphenicol mineralization .
2. Biodegradation of Chloramphenicol
- Summary of Application: This research investigates the impact of different voltage application modes on the biodegradation of Chloramphenicol .
- Methods of Application: Anaerobic-aerobic-coupled upflow bioelectrochemical reactors (AO-UBERs) with different voltage application modes, voltages, and hydraulic retention times (HRTs) were constructed .
- Results or Outcomes: AO-UBER can effectively mineralize Chloramphenicol and its metabolites through electrical stimulation when an appropriate voltage is applied. The Chloramphenicol removal efficiencies were 81.1%±6.1% (intermittent voltage application mode) and 75.2%±4.6% (continuous voltage application mode) under 0.5 V supply voltage .
3. Chloramphenicol Biotransformation Mechanisms and Microbial Interactions
- Summary of Application: This research focuses on the biotransformation mechanisms and microbial interactions of Chloramphenicol. The comprehensive Chloramphenicol biotransformation pathway, key metabolic enzymes, and interspecies interactions in an activated sludge-enriched consortium were elucidated .
- Methods of Application: Integrated multi-omics and cultivation-dependent approaches were used to study the biotransformation mechanisms and microbial interactions .
- Results or Outcomes: The initial biotransformation steps were the oxidization at the C 1 -OH and C 3 -OH groups, the isomerization at C 2, and the acetylation at C 3 -OH of Chloramphenicol . Synergistic interactions between Sphingomonas sp. and Caballeronia sp. or Cupriavidus sp. significantly promoted Chloramphenicol mineralization .
4. Biodegradation of Chloramphenicol
- Summary of Application: This research investigates the impact of different voltage application modes on the biodegradation of Chloramphenicol .
- Methods of Application: Anaerobic-aerobic-coupled upflow bioelectrochemical reactors (AO-UBERs) with different voltage application modes, voltages, and hydraulic retention times (HRTs) were constructed .
- Results or Outcomes: AO-UBER can effectively mineralize Chloramphenicol and its metabolites through electrical stimulation when an appropriate voltage is applied. The Chloramphenicol removal efficiencies were 81.1%±6.1% (intermittent voltage application mode) and 75.2%±4.6% (continuous voltage application mode) under 0.5 V supply voltage .
5. Deciphering Chloramphenicol Biotransformation Mechanisms
- Summary of Application: This research focuses on the biotransformation mechanisms and microbial interactions of Chloramphenicol. The comprehensive Chloramphenicol biotransformation pathway, key metabolic enzymes, and interspecies interactions in an activated sludge-enriched consortium were elucidated .
- Methods of Application: Integrated multi-omics and cultivation-dependent approaches were used to study the biotransformation mechanisms and microbial interactions .
- Results or Outcomes: The initial biotransformation steps were the oxidization at the C 1 -OH and C 3 -OH groups, the isomerization at C 2, and the acetylation at C 3 -OH of Chloramphenicol . Synergistic interactions between Sphingomonas sp. and Caballeronia sp. or Cupriavidus sp. significantly promoted Chloramphenicol mineralization .
6. The Impact of Different Voltage Application Modes on Biodegradation of Chloramphenicol
- Summary of Application: This research investigates the impact of different voltage application modes on the biodegradation of Chloramphenicol .
- Methods of Application: Anaerobic-aerobic-coupled upflow bioelectrochemical reactors (AO-UBERs) with different voltage application modes, voltages, and hydraulic retention times (HRTs) were constructed .
- Results or Outcomes: AO-UBER can effectively mineralize Chloramphenicol and its metabolites through electrical stimulation when an appropriate voltage is applied. The Chloramphenicol removal efficiencies were 81.1%±6.1% (intermittent voltage application mode) and 75.2%±4.6% (continuous voltage application mode) under 0.5 V supply voltage .
Safety And Hazards
将来の方向性
The comprehensive Chloramphenicol biotransformation pathway, key metabolic enzymes, and interspecies interactions in an activated sludge-enriched consortium were elucidated using integrated multi-omics and cultivation-based approaches . This study provides desirable strain and enzyme resources for enhanced bioremediation of Chloramphenicol-contaminated hotspot sites such as pharmaceutical wastewater and livestock and poultry wastewater . The in-depth understanding of the Chloramphenicol biotransformation mechanisms and microbial interactions will not only guide the bioremediation of organic pollutants but also provide valuable knowledge for environmental microbiology and biotechnological exploitation .
特性
IUPAC Name |
[(2R,3R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl] octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46Cl2N2O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(34)39-22-25(32-29(36)28(30)31)27(35)23-18-20-24(21-19-23)33(37)38/h18-21,25,27-28,35H,2-17,22H2,1H3,(H,32,36)/t25-,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDWDXHQLOMJDRU-XNMGPUDCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(C(C1=CC=C(C=C1)[N+](=O)[O-])O)NC(=O)C(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H]([C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O)NC(=O)C(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46Cl2N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20167407 | |
| Record name | Chloramphenicol stearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20167407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
589.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloramphenicol stearate | |
CAS RN |
16255-48-4 | |
| Record name | (2R,3R)-2-[(2,2-Dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl octadecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16255-48-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloramphenicol stearate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016255484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chloramphenicol stearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20167407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [R-(R*,R*)]-2-[(dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl stearate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.679 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORAMPHENICOL STEARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DL2A9M9D6X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



